molecular formula C23H16F3N5O3S B10864208 4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid

4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid

Cat. No.: B10864208
M. Wt: 499.5 g/mol
InChI Key: OXEHVKCXBRLJNZ-UHFFFAOYSA-N
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Description

4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethylphenyl group, and a triazole ring

Preparation Methods

The synthesis of 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves multiple steps, including the formation of the triazole ring and the introduction of the pyridyl and trifluoromethylphenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The pyridyl and triazole groups may play a crucial role in binding to these targets, while the trifluoromethylphenyl group may enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds may include other triazole derivatives or compounds with pyridyl and trifluoromethylphenyl groups. The presence of these groups in the same molecule can result in distinct chemical and biological properties, making this compound particularly valuable for specific research applications.

Properties

Molecular Formula

C23H16F3N5O3S

Molecular Weight

499.5 g/mol

IUPAC Name

4-[[2-[[5-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C23H16F3N5O3S/c24-23(25,26)17-5-1-2-6-18(17)31-20(15-4-3-11-27-12-15)29-30-22(31)35-13-19(32)28-16-9-7-14(8-10-16)21(33)34/h1-12H,13H2,(H,28,32)(H,33,34)

InChI Key

OXEHVKCXBRLJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CN=CC=C4

Origin of Product

United States

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